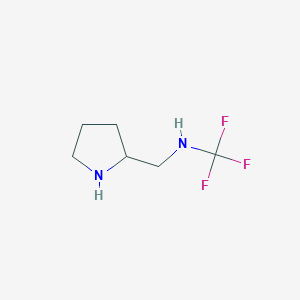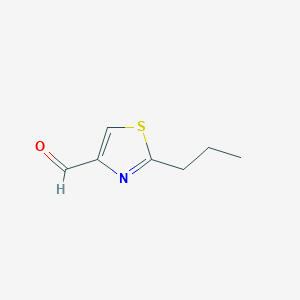
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: is an organic compound with the molecular formula C14H14O 1-naphthylbutylene oxide This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) attached to a naphthalene moiety via an ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- typically involves the reaction of naphthalene with ethylene oxide under specific conditions. One common method involves the use of a catalyst to facilitate the reaction between naphthalene and ethylene oxide, resulting in the formation of the desired oxirane compound .
Industrial Production Methods
In an industrial setting, the production of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: undergoes various types of chemical reactions, including:
Ring-Opening Reactions: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids.
Substitution Reactions: The compound can participate in substitution reactions where the oxirane ring is replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are commonly used in ring-opening reactions.
Catalysts: Tertiary amines are often used as catalysts to facilitate the ring-opening reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the compound’s structure.
Major Products Formed
The major products formed from the reactions of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- depend on the specific reagents and conditions used. For example, ring-opening reactions with amines can produce β-hydroxypropyl amines, while reactions with carboxylic acids can yield β-hydroxypropyl esters .
Aplicaciones Científicas De Investigación
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- involves its reactivity due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Oxirane, 2-(2-(1-naphthalenyl)ethyl)-: can be compared with other similar compounds such as:
1,2-Epoxy-4-(1-naphthyl)butane: Another oxirane compound with a similar structure but different reactivity and applications.
1-Naphthylbutylene oxide: A compound with a similar naphthalene moiety but different substituents on the oxirane ring.
The uniqueness of Oxirane, 2-(2-(1-naphthalenyl)ethyl)- lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
111990-50-2 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-(2-naphthalen-1-ylethyl)oxirane |
InChI |
InChI=1S/C14H14O/c1-2-7-14-11(4-1)5-3-6-12(14)8-9-13-10-15-13/h1-7,13H,8-10H2 |
Clave InChI |
RRNNFTXINDHWIQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



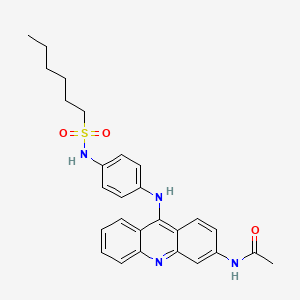
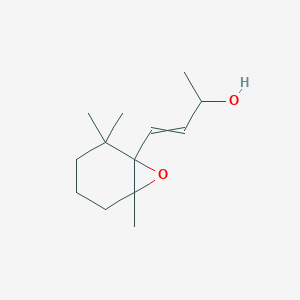
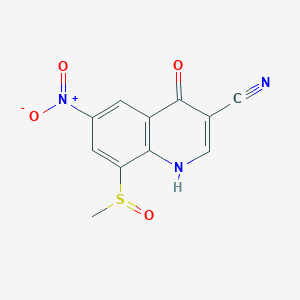
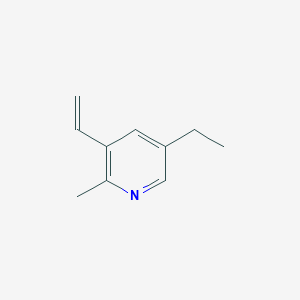

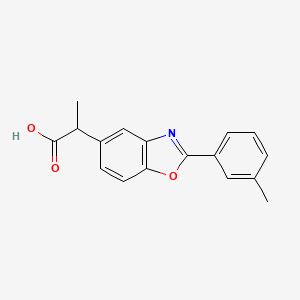
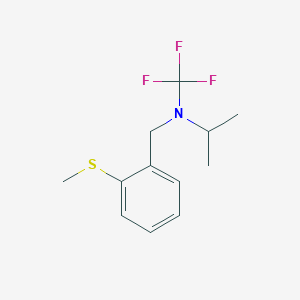


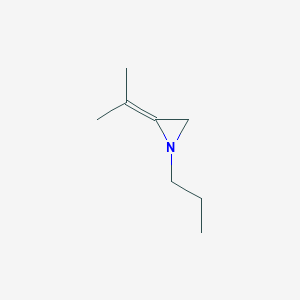
![1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B13954851.png)
